5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a bromine atom, a fluorophenyl group, an oxazole ring, and a furan carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a 2-fluorophenyl acyl chloride and an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated oxazole derivative with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives. Reduction reactions can also occur, especially at the oxazole ring, resulting in the formation of dihydrooxazole derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydrooxazole derivatives.
Coupling Products: Aryl or vinyl-substituted derivatives.
Scientific Research Applications
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: The compound serves as a tool to study biochemical pathways and mechanisms, providing insights into cellular processes and disease mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-{[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
- 5-bromo-N-{[5-(2-methylphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
- 5-bromo-N-{[5-(2-nitrophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
Uniqueness
The uniqueness of 5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity towards specific targets, making it a valuable scaffold in drug discovery.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3/c16-14-6-5-12(21-14)15(20)18-8-9-7-13(22-19-9)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVSJGDPOZBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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